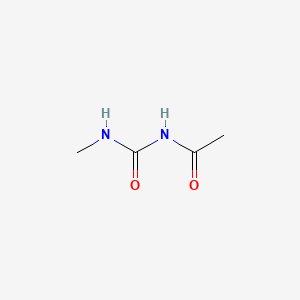

1-Acetyl-3-methylurea

CAS No.: 623-59-6

Cat. No.: VC2311232

Molecular Formula: C4H8N2O2

Molecular Weight: 116.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 623-59-6 |

|---|---|

| Molecular Formula | C4H8N2O2 |

| Molecular Weight | 116.12 g/mol |

| IUPAC Name | N-(methylcarbamoyl)acetamide |

| Standard InChI | InChI=1S/C4H8N2O2/c1-3(7)6-4(8)5-2/h1-2H3,(H2,5,6,7,8) |

| Standard InChI Key | XRVHSOXXNQTWAW-UHFFFAOYSA-N |

| SMILES | CC(=O)NC(=O)NC |

| Canonical SMILES | CC(=O)NC(=O)NC |

| Melting Point | 180.5 °C |

Introduction

Chemical Identity and Nomenclature

Basic Identification

1-Acetyl-3-methylurea is an acylurea derivative with significant research interest in organic chemistry. Its chemical identity is characterized by the following parameters:

| Parameter | Value |

|---|---|

| CAS Number | 623-59-6 |

| Molecular Formula | C4H8N2O2 |

| Molecular Weight | 116.12 g/mol |

| MDL Number | MFCD00026167 |

The compound is classified as an acylurea derivative, containing both an acetyl group and a methylurea component . This structure gives it distinctive chemical properties that differentiate it from other urea compounds.

Synonyms and Alternate Names

1-Acetyl-3-methylurea is known by several alternative names in scientific literature and chemical databases:

-

N-Methyl-N'-acetylurea

-

N'-Methyl-N-acetylurea

-

Urea, 1-acetyl-3-methyl-

-

Acetamide, N-((methylamino)carbonyl)-

These multiple nomenclatures reflect the compound's structural characteristics from different chemical perspectives, with each name emphasizing different aspects of its molecular arrangement.

Physical and Chemical Properties

Physical Characteristics

1-Acetyl-3-methylurea appears as a colorless crystal or white crystalline powder at room temperature. Its physical state and appearance make it easily recognizable and manageable in laboratory settings .

The compound demonstrates good solubility in water and various organic solvents, making it versatile for different experimental applications and reaction conditions . This solubility profile facilitates its use in various chemical processes and research applications.

Structural Identification Parameters

For precise identification and characterization in analytical settings, the following structural identifiers are used:

| Identifier | Value |

|---|---|

| InChI | InChI=1S/C4H8N2O2/c1-3(7)6-4(8)5-2/h1-2H3,(H2,5,6,7,8) |

| InChIKey | XRVHSOXXNQTWAW-UHFFFAOYSA-N |

| SMILES | CNC(=O)NC(C)=O |

These standardized chemical identifiers enable unambiguous identification of the compound across different chemical databases and research publications.

Thermodynamic Properties

The thermodynamic profile of 1-Acetyl-3-methylurea has been extensively studied, with several key properties documented:

Additionally, temperature-dependent properties such as gas phase heat capacity have been documented at various temperatures. At 499.00 K, the heat capacity (cpg) is 192.93 J/mol×K, while at 532.17 K, it increases to 201.23 J/mol×K . These thermodynamic parameters are crucial for understanding the compound's behavior under different conditions and for designing processes involving this substance.

Chemical Reactivity and Research Applications

Chemical Reactions

1-Acetyl-3-methylurea demonstrates notable chemical reactivity, particularly in hydrolysis reactions. Research has focused extensively on its alkaline hydrolysis behavior, comparing it with related compounds such as hydantoin and 3-methylhydantoin.

The hydrolysis reaction kinetics exhibit interesting concentration-dependent behavior:

-

At low hydroxide ion concentrations, the reaction follows second-order kinetics

-

At higher basicity, the reaction transitions to first-order kinetics

This change in reaction order provides valuable insights into the mechanism of acylurea cleavage and has been the subject of comparative studies with structurally related compounds.

| Target Concentration | For 1 mg | For 5 mg | For 10 mg |

|---|---|---|---|

| 1 mM | 8.6118 mL | 43.0589 mL | 86.1178 mL |

| 5 mM | 1.7224 mL | 8.6118 mL | 17.2236 mL |

| 10 mM | 0.8612 mL | 4.3059 mL | 8.6118 mL |

When preparing solutions, it is recommended to select an appropriate solvent based on the specific experimental requirements and the solubility characteristics of the compound.

| Specification | Value |

|---|---|

| Purity | ≥98.0% (by total nitrogen basis) |

| Form | Crystal |

| Quality Control | Typically assessed by total nitrogen content |

The compound is generally supplied in research-grade quality, suitable for laboratory investigations and chemical research applications.

Supplier Information

Several suppliers offer 1-Acetyl-3-methylurea for research purposes, including:

-

TCI America (offering products with purity ≥98.0% by total nitrogen basis)

-

Various research chemical suppliers with similar specifications

When sourcing this compound, researchers should verify the certificate of analysis and ensure the purity meets the requirements of their specific application.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume